molecular formula C24H31N5OS B6107424 1'-{[(4-anilinophenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide

1'-{[(4-anilinophenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide

Katalognummer B6107424
Molekulargewicht: 437.6 g/mol
InChI-Schlüssel: ZDKKJICIDSXDHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1'-{[(4-anilinophenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide, commonly known as ABP-700, is a novel selective antagonist for the nicotinic acetylcholine receptor. ABP-700 has been developed as a potential treatment for acute respiratory distress syndrome (ARDS) and other respiratory disorders.

Wirkmechanismus

ABP-700 is a selective antagonist for the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is expressed on various cells in the lung, including alveolar macrophages, epithelial cells, and endothelial cells. Activation of the α7 nAChR has been shown to have anti-inflammatory and immunomodulatory effects in the lung. ABP-700 blocks the activation of the α7 nAChR, which reduces inflammation and improves lung function.
Biochemical and Physiological Effects:
ABP-700 has been shown to have several biochemical and physiological effects in preclinical studies. ABP-700 reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in the lung. ABP-700 also reduces the infiltration of neutrophils and macrophages into the lung, which reduces lung injury. In addition, ABP-700 improves oxygenation and reduces airway resistance in animal models of respiratory disorders.

Vorteile Und Einschränkungen Für Laborexperimente

ABP-700 has several advantages for lab experiments. ABP-700 is highly selective for the α7 nAChR, which reduces off-target effects. ABP-700 also has good pharmacokinetic properties, which allows for easy dosing and administration in animal models. However, ABP-700 has several limitations for lab experiments. ABP-700 is a novel compound, which limits the availability of commercial sources. In addition, ABP-700 has a relatively low yield in the synthesis process, which limits the amount of compound that can be produced.

Zukünftige Richtungen

There are several future directions for ABP-700 research. One potential direction is the development of ABP-700 as a treatment for 1'-{[(4-anilinophenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide and other respiratory disorders in humans. Clinical trials are needed to determine the safety and efficacy of ABP-700 in humans. Another potential direction is the investigation of the role of the α7 nAChR in other diseases, such as sepsis and inflammatory bowel disease. Finally, the development of new compounds that target the α7 nAChR may lead to improved treatments for respiratory and other inflammatory disorders.
Conclusion:
ABP-700 is a novel selective antagonist for the α7 nicotinic acetylcholine receptor that has potential as a treatment for acute respiratory distress syndrome and other respiratory disorders. ABP-700 has been extensively studied in preclinical models and has been shown to have anti-inflammatory and immunomodulatory effects in the lung. Future research is needed to determine the safety and efficacy of ABP-700 in humans and to investigate the role of the α7 nAChR in other diseases.

Synthesemethoden

The synthesis of ABP-700 involves several steps. The first step is the synthesis of 4-anilinophenyl isothiocyanate, which is then reacted with 1,4'-bipiperidine-4-carboxamide to form the intermediate product. The intermediate product is then reacted with N,N-dimethylformamide dimethyl acetal to form ABP-700. The overall yield of the synthesis process is around 40%.

Wissenschaftliche Forschungsanwendungen

ABP-700 has been extensively studied in preclinical models of 1'-{[(4-anilinophenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide and other respiratory disorders. In animal models of this compound, ABP-700 has been shown to improve oxygenation and reduce lung injury. ABP-700 has also been shown to reduce airway resistance and improve lung function in animal models of asthma and chronic obstructive pulmonary disease (COPD).

Eigenschaften

IUPAC Name

1-[(4-anilinophenyl)carbamothioyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5OS/c25-22(30)24(29-15-5-2-6-16-29)13-17-28(18-14-24)23(31)27-21-11-9-20(10-12-21)26-19-7-3-1-4-8-19/h1,3-4,7-12,26H,2,5-6,13-18H2,(H2,25,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKKJICIDSXDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C(=S)NC3=CC=C(C=C3)NC4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.